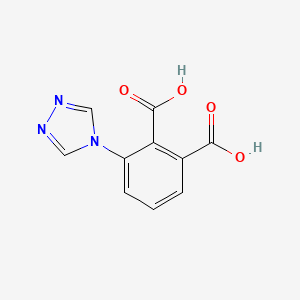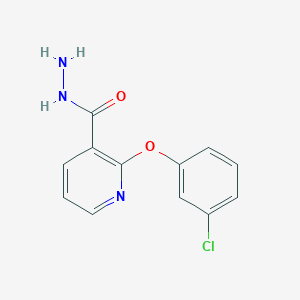![molecular formula C12H11FN2O3 B7817546 methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817546.png)
methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester. For instance, 4-fluorophenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.
Esterification: The resulting pyrazole intermediate is then esterified using methanol and an acid catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions such as temperature, pressure, and reactant concentrations, thereby enhancing efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group in the pyrazole ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole carboxylic acids, while reduction could produce hydroxypyrazoles.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. The pyrazole ring is a common pharmacophore in many biologically active compounds, and the presence of the fluorophenyl group can enhance binding affinity and metabolic stability.
Industry
In the materials science field, derivatives of this compound can be used in the development of new polymers and advanced materials with specific properties such as fluorescence or conductivity.
Mécanisme D'action
The biological activity of methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance these interactions through hydrophobic and van der Waals forces, while the ester group can influence the compound’s pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-fluorophenyl)acetate: This compound lacks the pyrazole ring but shares the fluorophenyl and ester functionalities.
Methyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but with a bromine substituent, which can alter its reactivity and biological activity.
Methyl 2-(2-chloro-4-fluorophenyl)acetate: Another analog with a chlorine substituent, affecting its chemical and physical properties.
Uniqueness
Methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the fluorophenyl group and the ester functionality further enhances its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Propriétés
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXDFTZOXZLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7817466.png)
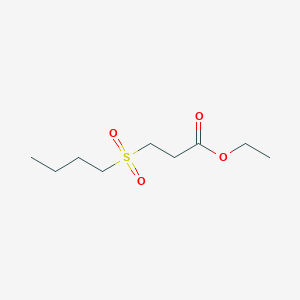
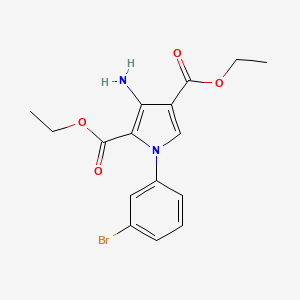
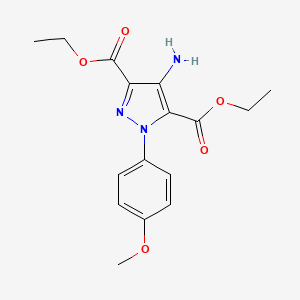


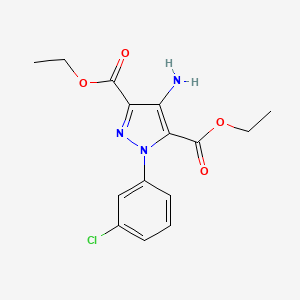
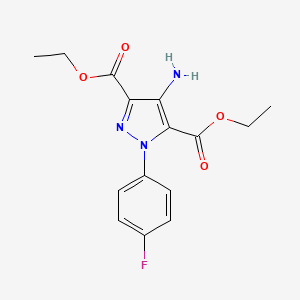
![diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B7817534.png)

![Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B7817557.png)

